Superior Activity Against Chemotherapy-Resistant Hepatocellular Carcinoma Cells Versus Sorafenib
In a direct head-to-head comparison, Antitumor agent-54 (Compound C11) exhibited superior inhibitory activity relative to Sorafenib against Bel-7402/5-Fu cells, a 5-fluorouracil-resistant hepatocellular carcinoma line [1]. The comparative evaluation was conducted within a broader SAR study of 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η [1].
| Evidence Dimension | Inhibitory activity against chemotherapy-resistant Bel-7402/5-Fu liver cancer cells |
|---|---|
| Target Compound Data | Superior inhibitory activity (qualitative; best among synthesized series) [1] |
| Comparator Or Baseline | Sorafenib (FDA-approved first-line HCC therapy) - lower inhibitory activity [1] |
| Quantified Difference | Compound C11 exhibited better inhibitory activity than Sorafenib against Bel-7402/5-Fu cells [1] |
| Conditions | In vitro cell viability assays; exact IC50 values available in full publication [1] |
Why This Matters
This evidence supports procurement for research programs focused on overcoming acquired chemotherapy resistance in HCC, where Sorafenib efficacy is known to diminish.
- [1] Gao Z, Fan T, Chen L, et al. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. 2022; 238:114402. View Source
